molecular formula C14H16NO4 B2397642 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid CAS No. 208772-41-2

1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid

Cat. No.: B2397642
CAS No.: 208772-41-2
M. Wt: 262.286
InChI Key: QAODAHHBCGSYTN-UHFFFAOYSA-M
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Description

1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid is a derivative of indoline, a significant heterocyclic compound. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is often utilized as a building block in organic synthesis due to its stability and reactivity.

Mechanism of Action

Target of Action

1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid, also known as tert-Butyl indoline-1-carboxylate, is an N-substituted indoline derivative

Mode of Action

It is known to be a reactant in the preparation of aryl alkyl amines via alkylation reactions catalyzed by pd . It is also used in the preparation of allyl- and arylindolines . These reactions suggest that the compound may interact with its targets through alkylation, leading to changes in the target molecules.

Biochemical Pathways

The compound is involved in the modular indole synthesis of the highly strained CDEF parent tetracycle of nodulisporic acids A and B . This suggests that it may affect the biochemical pathways related to the synthesis of these complex molecules.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, certain reactions involving this compound are carried out under specific conditions, such as at -78° C . This suggests that temperature could be a significant environmental factor influencing its action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid typically involves the protection of the indoline nitrogen with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting indoline with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The carboxylic acid group can be introduced through various methods, including the oxidation of the corresponding alcohol or the hydrolysis of an ester precursor.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The Boc-protected indoline can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indoline-6-carboxylic acid derivatives, while reduction can produce indoline-6-methanol derivatives.

Scientific Research Applications

1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and dyes.

Comparison with Similar Compounds

    Indoline-6-carboxylic acid: Lacks the Boc protection, making it less stable but more reactive.

    1-(tert-Butoxycarbonyl)indoline-7-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, leading to different reactivity and applications.

Uniqueness: 1-(tert-Butoxycarbonyl)indoline-6-carboxylic acid is unique due to its combination of stability provided by the Boc group and the reactivity of the carboxylic acid group. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-7-6-9-4-5-10(12(16)17)8-11(9)15/h4-5,8H,6-7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAODAHHBCGSYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208772-41-2
Record name 1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid
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